molecular formula C11H6FNO3S B2941274 2-Cyano-1-fluorosulfonyloxynaphthalene CAS No. 2411268-28-3

2-Cyano-1-fluorosulfonyloxynaphthalene

Cat. No.: B2941274
CAS No.: 2411268-28-3
M. Wt: 251.23
InChI Key: DKZQFKAFGOVAHL-UHFFFAOYSA-N
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Description

2-Cyano-1-fluorosulfonyloxynaphthalene is a specialized chemical reagent designed for advanced research and development applications. Its molecular structure, incorporating both cyano and fluorosulfonyloxy functional groups on a naphthalene ring system, makes it a valuable intermediate in synthetic organic chemistry. This compound is particularly useful for constructing complex molecules for pharmaceutical research, where naphthalene-based scaffolds are investigated for their potential biological activity . The reactive fluorosulfonyloxy group can serve as a key site for further chemical modifications, enabling researchers to develop novel compounds for screening as therapeutic agents. The structural motif of cyano-substituted naphthalenes has been identified in studies of new anticancer agents, highlighting the value of this chemical class in drug discovery . This product is provided with comprehensive analytical data to ensure identity and purity. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-1-fluorosulfonyloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQFKAFGOVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-fluorosulfonyloxynaphthalene typically involves the introduction of the cyano and fluorosulfonyloxy groups onto a naphthalene ring. One common method involves the reaction of 1-naphthol with cyanogen bromide and fluorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-fluorosulfonyloxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted naphthalenes with various functional groups.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: Naphthylamines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Cyano-1-fluorosulfonyloxynaphthalene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyano-1-fluorosulfonyloxynaphthalene with two structurally related compounds: 1-Nitronaphthalene and Thiophene fentanyl hydrochloride.

Property This compound 1-Nitronaphthalene Thiophene fentanyl hydrochloride
Molecular Formula C₁₁H₆FNO₃S C₁₀H₇NO₂ C₂₄H₂₆N₂OS•HCl
Molecular Weight (g/mol) 251.2 173.17 424.99
Key Substituents -CN, -OSO₂F -NO₂ Thiophene, piperidine, HCl salt
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Mixed (thiophene: electron-rich)
Reactivity High (fluorosulfonyloxy as leaving group) Moderate (nitro group directs EAS) Low (pharmacological activity)
Applications Synthetic intermediate R&D (dyes, explosives) Opioid analog (illicit use)
Toxicity Not well studied Irritant (respiratory, skin) Undetermined (limited toxicology data)

Reactivity and Stability

  • Fluorosulfonyloxy vs. Nitro Groups: The fluorosulfonyloxy group in this compound is more reactive in nucleophilic substitutions compared to the nitro group in 1-Nitronaphthalene. For example, fluorosulfonyloxy derivatives undergo faster hydrolysis or displacement by amines, whereas nitro groups require harsh reducing conditions for conversion .
  • Cyano vs. Thiophene Substituents: The cyano group deactivates the naphthalene ring, directing electrophilic attacks to specific positions (e.g., para to -CN). In contrast, the thiophene moiety in Thiophene fentanyl hydrochloride contributes to π-stacking interactions, critical for binding opioid receptors .

Research Findings and Limitations

  • Synthetic Utility: Studies suggest that fluorosulfonyloxy-substituted naphthalenes, like this compound, enable efficient synthesis of sulfonic esters and fluorinated polymers.
  • Toxicological Gaps: While 1-Nitronaphthalene is a known irritant, the toxicity profile of this compound remains uncharacterized. Analogous fluorosulfonyl compounds (e.g., triflyl derivatives) exhibit corrosivity, implying similar risks .

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